3-((R)-aminophenyl-methyl)pentan-3-ol
Description
3-((R)-Aminophenyl-methyl)pentan-3-ol is a chiral secondary alcohol featuring a pentan-3-ol backbone substituted at the 3-position with an (R)-configured aminophenyl-methyl group. The stereochemistry (R-configuration) and aromatic amine substituent may influence its biological activity, solubility, and metabolic stability .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-[(R)-amino(phenyl)methyl]pentan-3-ol |
InChI |
InChI=1S/C12H19NO/c1-3-12(14,4-2)11(13)10-8-6-5-7-9-10/h5-9,11,14H,3-4,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
KKYIWWHRFSKYIS-LLVKDONJSA-N |
Isomeric SMILES |
CCC(CC)([C@@H](C1=CC=CC=C1)N)O |
Canonical SMILES |
CCC(CC)(C(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-((R)-aminophenyl-methyl)pentan-3-ol and related pentan-3-ol derivatives:
Structural and Functional Analysis
Paclobutrazol
- Key Features : Contains a triazole ring and 4-chlorophenyl group, critical for inhibiting gibberellin biosynthesis in plants. The racemic mixture (1:1 enantiomers) shows broad-spectrum growth-regulating activity .
- Comparison: Unlike 3-((R)-aminophenyl-methyl)pentan-3-ol, paclobutrazol lacks an amine group but includes a triazole moiety, enhancing its agrochemical efficacy .
(S)-1-(3-Methoxyphenyl)-3-(naphthalen-2-yl)pentan-3-ol
- Key Features: Exhibits 89% enantiomeric excess (S-configuration), synthesized via stereospecific cross-coupling.
- Comparison : The absence of an amine group and presence of bulky aromatic substituents differentiate it from the target compound.
3-(Aminomethyl)pentan-3-ol
- Used as a lab reagent .
- Comparison: Highlights the importance of the phenyl ring in 3-((R)-aminophenyl-methyl)pentan-3-ol for aromatic stacking or receptor binding.
(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
- Key Features: Contains dimethylamino and methoxyphenyl groups, with acute oral toxicity (Category 4) and respiratory irritation hazards .
- Comparison: The dimethylamino group may improve bioavailability compared to the primary amine in the target compound.
(2S,3R)-3-(2,4-Difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol
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